Technical Guide: Synthesis and Characterization of 3,4-dimethyl-N-(8-quinolinyl)benzamide
Technical Guide: Synthesis and Characterization of 3,4-dimethyl-N-(8-quinolinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3,4-dimethyl-N-(8-quinolinyl)benzamide. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust synthetic protocol based on established chemical principles for amide bond formation. Furthermore, it presents predicted characterization data derived from analogous structures and spectroscopic theory, offering a valuable resource for researchers venturing into the synthesis and analysis of this and related compounds.
Synthesis Protocol
The synthesis of 3,4-dimethyl-N-(8-quinolinyl)benzamide can be achieved through the coupling of 3,4-dimethylbenzoic acid and 8-aminoquinoline. A common and effective method for this transformation is the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol details a two-step process involving the formation of an acyl chloride intermediate, which then reacts with 8-aminoquinoline.
Step 1: Synthesis of 3,4-dimethylbenzoyl chloride
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dimethylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 2.0-3.0 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
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Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be performed in a well-ventilated fume hood.
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After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
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The resulting crude 3,4-dimethylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of 3,4-dimethyl-N-(8-quinolinyl)benzamide
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Dissolve 8-aminoquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq), to the solution to act as an acid scavenger.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of the crude 3,4-dimethylbenzoyl chloride (1.0-1.1 eq) in the same solvent to the cooled amine solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes).
Characterization Data (Predicted)
The following tables summarize the predicted characterization data for 3,4-dimethyl-N-(8-quinolinyl)benzamide based on the analysis of its constituent parts and data from structurally similar compounds.
Table 1: Predicted Physical and Mass Spectrometry Data
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₆N₂O |
| Molecular Weight | 276.33 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 130-150 °C (Estimated) |
| Mass Spec (EI) | m/z (%): 276 (M⁺), 144, 129, 119, 91 |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-10.5 | s (broad) | 1H | Amide N-H |
| ~8.8-8.9 | dd | 1H | Quinoline H2 |
| ~8.1-8.2 | dd | 1H | Quinoline H4 |
| ~7.7-7.8 | d | 1H | Benzamide H6' |
| ~7.6-7.7 | d | 1H | Benzamide H2' |
| ~7.4-7.6 | m | 3H | Quinoline H3, H5, H7 |
| ~7.2-7.3 | d | 1H | Benzamide H5' |
| ~2.3-2.4 | s | 3H | Ar-CH₃ at C3' |
| ~2.3-2.4 | s | 3H | Ar-CH₃ at C4' |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-167 | Amide C=O |
| ~148-150 | Quinoline C8a |
| ~140-142 | Benzamide C4' |
| ~138-140 | Quinoline C8 |
| ~136-137 | Benzamide C3' |
| ~136-137 | Quinoline C4 |
| ~132-134 | Benzamide C1' |
| ~130-131 | Benzamide C5' |
| ~128-129 | Quinoline C4a |
| ~127-128 | Benzamide C6' |
| ~127-128 | Quinoline C5 |
| ~122-123 | Quinoline C2 |
| ~121-122 | Quinoline C3 |
| ~116-117 | Quinoline C7 |
| ~114-115 | Benzamide C2' |
| ~19-20 | Ar-CH₃ at C3' |
| ~19-20 | Ar-CH₃ at C4' |
Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretch (amide) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Weak | Aliphatic C-H stretch (methyl groups) |
| ~1650-1680 | Strong | C=O stretch (Amide I band) |
| ~1580-1620 | Medium | C=C stretch (aromatic rings) |
| ~1510-1550 | Medium | N-H bend (Amide II band) |
| ~1250-1350 | Medium | C-N stretch (amide) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3,4-dimethyl-N-(8-quinolinyl)benzamide.
Caption: General workflow for the synthesis and characterization of the target compound.
Disclaimer: The experimental protocol and characterization data provided in this document are predictive and based on established chemical principles and data from analogous compounds. Actual experimental results may vary. It is essential for researchers to conduct their own experiments and analyses to confirm these findings. Standard laboratory safety procedures should be followed at all times.
